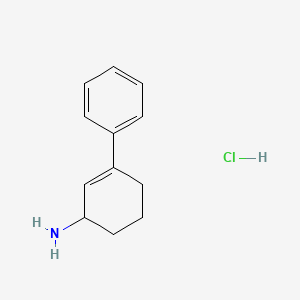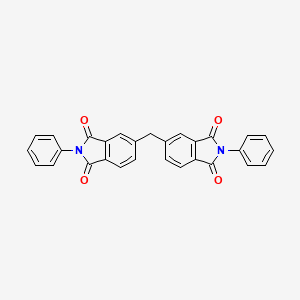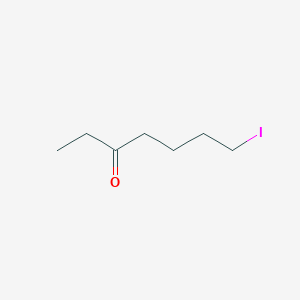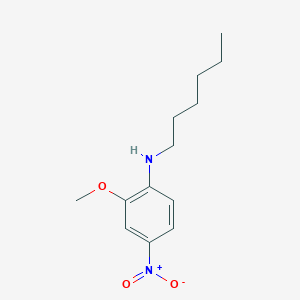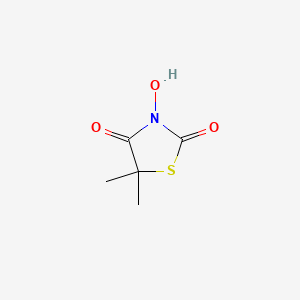
2-Methyl-3-(4-methylphenyl)-2-nitrooxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(4-methylphenyl)-2-nitrooxirane is an organic compound that belongs to the class of nitrooxiranes. This compound is characterized by the presence of a nitro group (-NO2) and an oxirane ring (a three-membered cyclic ether) attached to a methylphenyl group. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylphenyl)-2-nitrooxirane typically involves the reaction of 4-methylacetophenone with a nitroalkane under basic conditions. One common method is the Henry reaction (nitroaldol reaction), followed by cyclization to form the oxirane ring. The reaction conditions often include the use of a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(4-methylphenyl)-2-nitrooxirane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-Methyl-3-(4-methylphenyl)-2-aminooxirane.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(4-methylphenyl)-2-nitrooxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-2-nitrooxirane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can lead to the formation of reactive intermediates that may exert biological effects, such as inhibiting enzyme activity or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-phenyl-2-nitrooxirane: Lacks the methyl group on the phenyl ring.
3-(4-Methylphenyl)-2-nitrooxirane: Lacks the methyl group on the oxirane ring.
2-Nitro-3-phenyl-2-oxirane: Lacks both methyl groups.
Uniqueness
2-Methyl-3-(4-methylphenyl)-2-nitrooxirane is unique due to the presence of both a nitro group and an oxirane ring, along with the methyl substitution on the phenyl ring. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
109296-43-7 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-methyl-3-(4-methylphenyl)-2-nitrooxirane |
InChI |
InChI=1S/C10H11NO3/c1-7-3-5-8(6-4-7)9-10(2,14-9)11(12)13/h3-6,9H,1-2H3 |
InChI-Schlüssel |
LJJJZMUDELIITR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(O2)(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
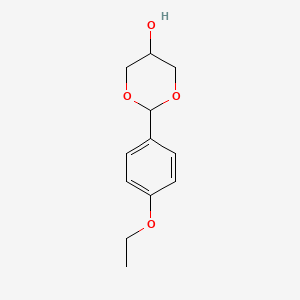
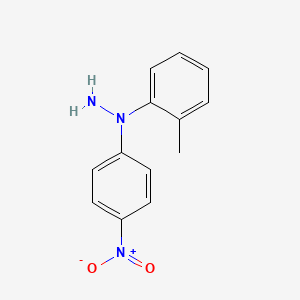
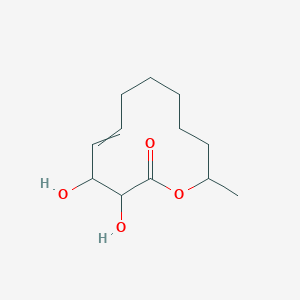
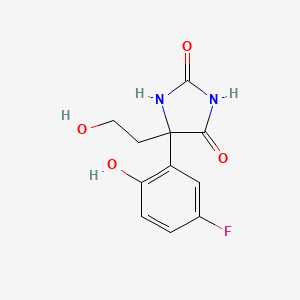
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
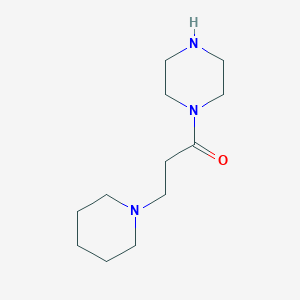

![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
